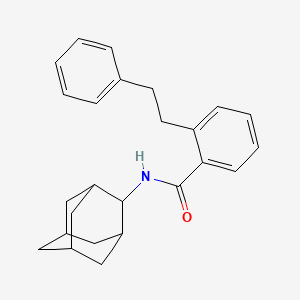![molecular formula C22H22N2O2 B3747039 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B3747039.png)
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide
説明
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide involves the inhibition of HDAC6. HDAC6 is responsible for the deacetylation of α-tubulin, which is essential for the formation of microtubules. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which results in the stabilization of microtubules and the inhibition of cell motility. Additionally, HDAC6 inhibition leads to the accumulation of misfolded proteins, which are then targeted for degradation by the cell's protein quality control machinery.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to enhance the immune response in animal models of infectious diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide in lab experiments is its specificity for HDAC6. This allows researchers to study the specific effects of HDAC6 inhibition without interfering with other cellular processes. Additionally, the compound has good solubility in aqueous and organic solvents, which makes it easy to use in various assays.
One of the limitations of using 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide in lab experiments is its low yield of synthesis. This can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the compound has poor stability in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to optimize the synthesis method of the compound and improve its stability in aqueous solutions.
科学的研究の応用
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of an enzyme called histone deacetylase 6 (HDAC6), which is involved in several cellular processes, including cell motility, protein degradation, and immune response. Inhibition of HDAC6 has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-11-18(20-7-2-3-8-21(20)24-15)13-23-22(25)14-26-19-10-9-16-5-4-6-17(16)12-19/h2-3,7-12H,4-6,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDKADGWOCYNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3746957.png)
![2-methoxy-N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B3746960.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B3746962.png)
![N,N-diethyl-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B3746972.png)
![4-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B3746976.png)
![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-4-methylbenzamide](/img/structure/B3746984.png)
![methyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]benzoate](/img/structure/B3746986.png)

![2-[(2-cyanophenyl)thio]-N-(5-iodopyridin-2-yl)benzamide](/img/structure/B3746997.png)


![3-(4-chlorophenyl)-6-(3,4-diethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B3747020.png)
![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B3747029.png)
